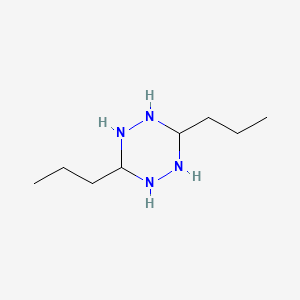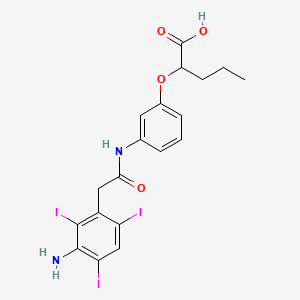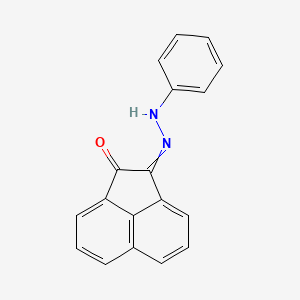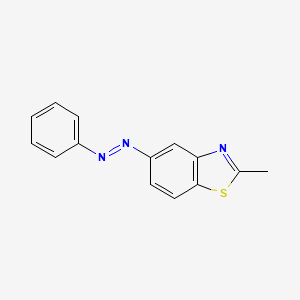
3,6-Dipropyl-1,2,4,5-tetrazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dipropyl-1,2,4,5-tetrazinane is a heterocyclic compound belonging to the tetrazine family. Tetrazines are known for their high nitrogen content and unique chemical properties, making them valuable in various scientific and industrial applications. The structure of this compound consists of a six-membered ring containing four nitrogen atoms and two carbon atoms, with propyl groups attached to the carbon atoms at positions 3 and 6.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dipropyl-1,2,4,5-tetrazinane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine with nitriles, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: 3,6-Dipropyl-1,2,4,5-tetrazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding tetrazine oxides.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine derivatives.
Substitution: The propyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under mild conditions.
Major Products:
Oxidation: Tetrazine oxides.
Reduction: Dihydrotetrazine derivatives.
Substitution: Various substituted tetrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,6-Dipropyl-1,2,4,5-tetrazinane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in cycloaddition reactions.
Biology: Investigated for its potential as a bioorthogonal reagent in bioconjugation reactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of 3,6-Dipropyl-1,2,4,5-tetrazinane involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful in bioconjugation and material science applications. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Comparaison Avec Des Composés Similaires
3,6-Diphenyl-1,2,4,5-tetrazine: Similar in structure but with phenyl groups instead of propyl groups.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains pyridyl groups, offering different electronic properties.
3,6-Dithienyl-1,2,4,5-tetrazine: Substituted with thienyl groups, used in electronic applications.
Uniqueness: 3,6-Dipropyl-1,2,4,5-tetrazinane is unique due to its specific propyl substitutions, which influence its reactivity and solubility. This makes it particularly suitable for applications requiring specific steric and electronic properties .
Propriétés
Numéro CAS |
13717-84-5 |
|---|---|
Formule moléculaire |
C8H20N4 |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3,6-dipropyl-1,2,4,5-tetrazinane |
InChI |
InChI=1S/C8H20N4/c1-3-5-7-9-11-8(6-4-2)12-10-7/h7-12H,3-6H2,1-2H3 |
Clé InChI |
LQNIFRQTYHAURK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1NNC(NN1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methoxy-N-[methoxy(dimethyl)silyl]-1,1-dimethyl-N-(trimethylsilyl)silanamine](/img/structure/B14713964.png)


![3-[(E)-(1,3-Thiazol-2-yl)diazenyl]pyridine-2,6-diamine](/img/structure/B14713977.png)


![Naphth[2,3-c]acridine-5,8,14(13H)-trione, 10-chloro-7-[(6,11-dihydro-6,11-dioxo-2-phenylnaphtho[2,3-g]quinazolin-4-yl)amino]-](/img/structure/B14713992.png)
![N-[2-chloro-4-(2,4-dinitrobenzoyl)imino-1-cyclohexa-2,5-dienylidene]-2,4-dinitro-benzamide](/img/structure/B14713993.png)



![[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-dimethyl-](/img/structure/B14714018.png)

